Tiflamizole
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Overview
Description
Tiflamizole, also known by its chemical name 1-[(1-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}-2-propoxy)ethyl]-1H-imidazole , is a synthetic fungicide. It falls under the category of imidazole-based fungicides . This compound is not naturally occurring but has been developed for specific applications in agriculture and plant protection .
Preparation Methods
Synthetic Routes: The synthesis of Tiflamizole involves several steps
Formation of Intermediate: 4-Chloro-α,α,α-trifluorotoluene reacts with N-propoxyethyl acetic acid to form N-(propoxy-methyl-methylsulfonyl)-4-chloro-α,α,α-trifluorotoluene.
Amidation Reaction: The resulting sulfonyl amide compound reacts with phosgene (COCl₂) to form the desired this compound.
Intermediate Formation: The reaction typically occurs in the presence of .
Amidation Reaction: The amidation step involves the use of as a base and as the coupling agent.
Industrial Production: this compound is industrially produced using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tiflamizole undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like , , and others play a crucial role.
Major Products: The primary products depend on the specific reaction conditions and intermediates.
Scientific Research Applications
Tiflamizole finds applications in various fields:
Agriculture: Effective against powdery mildew, rust, and other fungal diseases in crops like wheat, rice, and vegetables.
Medicine: Research explores its potential as an antifungal agent for human health.
Industry: Used in the production of fungicidal formulations.
Mechanism of Action
Tiflamizole inhibits sterol demethylation in fungi, disrupting their cell membrane integrity. It targets the ergosterol biosynthesis pathway and affects fungal growth and reproduction.
Comparison with Similar Compounds
Tiflamizole stands out due to its unique chemical structure and mode of action. Similar compounds include other imidazole-based fungicides like triazoles and azole derivatives .
Properties
CAS No. |
62894-89-7 |
---|---|
Molecular Formula |
C17H10F6N2O2S |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |
InChI Key |
XUOAKFNMJMYKBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
62894-89-7 | |
Synonyms |
4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole tiflamizole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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